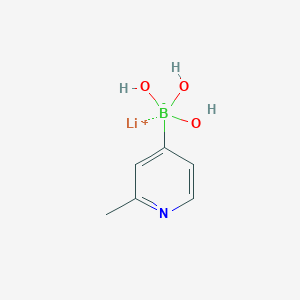
Lithium trihydroxy(2-methylpyridin-4-yl)borate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium trihydroxy(2-methylpyridin-4-yl)borate is a chemical compound with the molecular formula C6H9BLiNO3 and a molecular weight of 160.89 g/mol . This compound is known for its unique structure, which includes a lithium ion coordinated to a borate group and a 2-methylpyridin-4-yl moiety. It is used in various scientific research applications due to its interesting chemical properties.
Wissenschaftliche Forschungsanwendungen
Lithium trihydroxy(2-methylpyridin-4-yl)borate has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems and as a component of pharmaceutical formulations.
Safety and Hazards
The safety information for Lithium trihydroxy(2-methylpyridin-4-yl)borate includes several hazard statements: H302, H315, H320, H335 . These codes correspond to specific hazards associated with the substance. Precautionary statements include P261, P280, P301+P312, P302+P352, P305+P351+P338 , which provide guidance on how to handle the substance safely.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lithium trihydroxy(2-methylpyridin-4-yl)borate typically involves the reaction of 2-methylpyridine with boric acid and lithium hydroxide. The reaction is carried out in an aqueous medium under controlled temperature conditions to ensure the formation of the desired product . The general reaction can be represented as follows:
2-methylpyridine+boric acid+lithium hydroxide→lithium trihydroxy(2-methylpyridin-4-yl)borate
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pH, and concentration, are carefully monitored and controlled to optimize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Lithium trihydroxy(2-methylpyridin-4-yl)borate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using suitable reducing agents to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield borate esters, while reduction can produce borohydrides. Substitution reactions can result in various substituted borate compounds .
Wirkmechanismus
The mechanism of action of lithium trihydroxy(2-methylpyridin-4-yl)borate involves its interaction with molecular targets and pathways in biological systems. The borate group can form stable complexes with various biomolecules, influencing their structure and function. This interaction can modulate enzymatic activities, cellular signaling pathways, and other biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lithium trihydroxy(4-methylpyridin-2-yl)borate: Similar in structure but with a different position of the methyl group on the pyridine ring.
Lithium trihydroxy(2-ethylpyridin-4-yl)borate: Similar structure with an ethyl group instead of a methyl group on the pyridine ring.
Uniqueness
Lithium trihydroxy(2-methylpyridin-4-yl)borate is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. The position of the methyl group on the pyridine ring influences its electronic and steric characteristics, making it suitable for specific applications in research and industry .
Eigenschaften
IUPAC Name |
lithium;trihydroxy-(2-methylpyridin-4-yl)boranuide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BNO3.Li/c1-5-4-6(2-3-8-5)7(9,10)11;/h2-4,9-11H,1H3;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIAQKNKLRDITDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[B-](C1=CC(=NC=C1)C)(O)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BLiNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
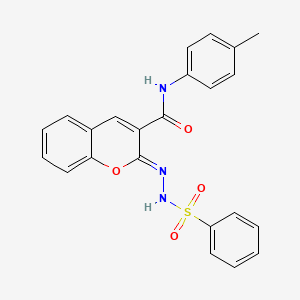


![3-bromo-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2419586.png)
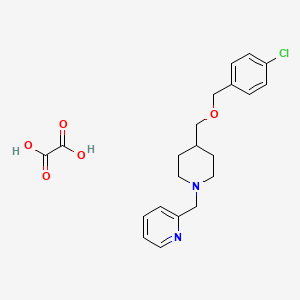
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2419589.png)
![N-(2-methylphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2419590.png)
![2-chloro-6-fluoro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B2419591.png)
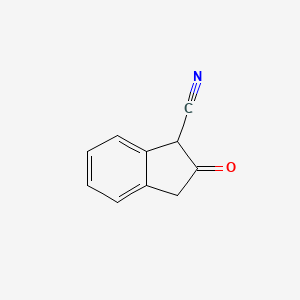
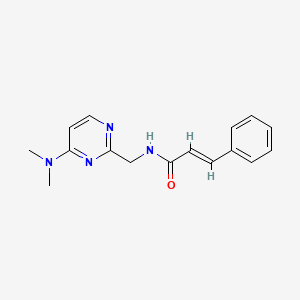


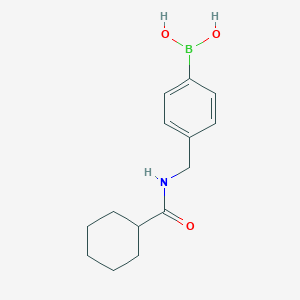
![1-(benzo[d]thiazol-2-yl)-5-isopropyl-N-phenethyl-1H-pyrazole-3-carboxamide](/img/structure/B2419603.png)
